molecular formula C9H14O2 B14331981 3-butyl-5-methyl-2(5H)-furanone

3-butyl-5-methyl-2(5H)-furanone

Cat. No.: B14331981
M. Wt: 154.21 g/mol
InChI Key: RCSATRMLXFVWIJ-UHFFFAOYSA-N
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Description

3-butyl-5-methyl-2(5H)-furanone is an organic compound with a molecular formula of C9H14O2 It is a furanone derivative, characterized by a furan ring with a butyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-methyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-butyl-4-hydroxy-2-pentanone. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furanones depending on the reagents used.

Scientific Research Applications

3-butyl-5-methyl-2(5H)-furanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butyl-5-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-5-methyl-2,5-dihydrofuran-2-one
  • 3-butyl-3-methyl-2-heptanol
  • 5-methyl-5-propyl-4-octanol

Uniqueness

3-butyl-5-methyl-2(5H)-furanone stands out due to its specific substitution pattern on the furan ring, which imparts unique chemical and physical properties. This makes it valuable in various applications where similar compounds may not be as effective.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-butyl-2-methyl-2H-furan-5-one

InChI

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)11-9(8)10/h6-7H,3-5H2,1-2H3

InChI Key

RCSATRMLXFVWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(OC1=O)C

Origin of Product

United States

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